molecular formula C15H14N2O4 B5138832 3-methoxy-N-methyl-N-(4-nitrophenyl)benzamide

3-methoxy-N-methyl-N-(4-nitrophenyl)benzamide

Cat. No.: B5138832
M. Wt: 286.28 g/mol
InChI Key: WSOOXMKAHPMBAL-UHFFFAOYSA-N
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Description

3-Methoxy-N-methyl-N-(4-nitrophenyl)benzamide is a complex organic compound characterized by its unique molecular structure, which includes a methoxy group, a nitro group, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methoxy-N-methyl-N-(4-nitrophenyl)benzamide typically involves multiple steps, starting with the formation of the benzamide core. One common approach is the reaction of 3-methoxybenzoic acid with 4-nitroaniline in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the amide bond. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the reagents.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring reaction conditions, such as temperature and pH, is common to optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-N-methyl-N-(4-nitrophenyl)benzamide can undergo various chemical reactions, including:

  • Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.

  • Reduction: The nitro group can be reduced to an amine group, resulting in a different set of chemical properties.

  • Substitution: The methoxy group can be substituted with other functional groups, altering the compound's reactivity and solubility.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents include iron powder and hydrogen gas (H2).

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation: Nitroso derivatives, nitrate esters.

  • Reduction: Amines, hydrazines.

  • Substitution: Alkoxy, halo, or other substituted benzamides.

Scientific Research Applications

Chemistry: In chemistry, 3-methoxy-N-methyl-N-(4-nitrophenyl)benzamide is used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology: The compound has shown potential biological activity, including antimicrobial and anti-inflammatory properties. It can be used in the development of new drugs targeting specific biological pathways.

Medicine: Due to its biological activity, this compound is being researched for its potential use in treating various diseases, such as infections and inflammatory conditions. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound can be used as an intermediate in the production of dyes, pigments, and other chemical products. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism by which 3-methoxy-N-methyl-N-(4-nitrophenyl)benzamide exerts its effects involves its interaction with specific molecular targets. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The methoxy group can influence the compound's solubility and permeability, affecting its bioavailability.

Molecular Targets and Pathways:

  • Enzymes: The compound may inhibit or activate certain enzymes, leading to changes in metabolic pathways.

  • Receptors: It can bind to specific receptors, triggering or inhibiting signal transduction pathways.

Comparison with Similar Compounds

  • 3-Methyl-4-nitrophenyl 3-methoxybenzoate: Similar structure but different functional groups.

  • 2-Methyl-4-nitrophenyl N-(4-methyl-3-nitrophenyl)carbamate: Similar nitro and amide groups but different positions on the benzene ring.

Uniqueness: 3-Methoxy-N-methyl-N-(4-nitrophenyl)benzamide stands out due to its specific arrangement of functional groups, which influences its reactivity and biological activity. Its unique structure allows for diverse applications in scientific research and industry.

Properties

IUPAC Name

3-methoxy-N-methyl-N-(4-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4/c1-16(12-6-8-13(9-7-12)17(19)20)15(18)11-4-3-5-14(10-11)21-2/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSOOXMKAHPMBAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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